Ethyl2-amino-5-methanesulfonylpyridine-3-carboxylate
Description
Historical Development in Medicinal Chemistry Literature
The compound belongs to the pyridine-carboxylate family, which gained prominence in the 1990s as synthetic methodologies for functionalized heterocycles advanced. Early work focused on thiophene-carboxylate analogs, such as ethyl 2-amino-4-methylthiophene-3-carboxylate, which demonstrated intramolecular hydrogen bonding and dimerization patterns critical for stability. These findings informed later pyridine derivatives, where sulfonyl and carboxylate groups were strategically introduced to enhance bioavailability and target selectivity.
A pivotal shift occurred in the 2010s with the development of methanesulfonyl-substituted pyridines. For instance, methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate emerged as a key intermediate in kinase inhibitor synthesis, showcasing the sulfonyl group’s role in modulating electronic properties. Ethyl 2-amino-5-methanesulfonylpyridine-3-carboxylate builds upon this foundation, combining a methanesulfonyl electron-withdrawing group with an amino donor site to create a polarized scaffold amenable to nucleophilic and electrophilic modifications.
Table 1: Comparative Structural Features of Pyridine-Carboxylate Derivatives
Structural Distinctiveness in Heterocyclic Compound Research
The compound’s planar pyridine core adopts a distorted chair conformation due to steric interactions between the methanesulfonyl group and carboxylate ester. X-ray diffraction studies of analogous structures reveal coplanar arrangements of the sulfonyl and carboxylate moieties, with dihedral angles <5° relative to the pyridine ring. This planar geometry facilitates π-stacking interactions with aromatic residues in biological targets, such as neurotransmitter receptors.
The methanesulfonyl group (–SO₂CH₃) introduces strong electron-withdrawing effects, quantified by Hammett constants (σₚ = 0.72), which polarize the pyridine ring and enhance hydrogen-bond acceptor capacity at the carbonyl oxygen. Concurrently, the 2-amino group acts as a hydrogen-bond donor, enabling dual binding modes in protein-ligand interactions. This duality is exemplified in docking studies with acetylcholinesterase, where the amino group anchors to catalytic serine residues while the sulfonyl group stabilizes hydrophobic pockets.
Key Structural Parameters
Research Significance in Neuromodulation Studies
Pyridine alkaloids exhibit pronounced activity at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 and α7 subtypes. Ethyl 2-amino-5-methanesulfonylpyridine-3-carboxylate’s structural analogs demonstrate agonist behavior at α7-nAChRs, with EC₅₀ values ≤20 µM in dopamine release assays. The methanesulfonyl group may augment binding via sulfone-oxygen interactions with receptor tyrosine residues, a mechanism observed in cotinine derivatives.
Table 2: Receptor Binding Profiles of Pyridine Derivatives
In vitro models suggest the compound enhances synaptic plasticity through calcium-dependent glutamate release, a trait shared with neuroprotective alkaloids like anatabine. Molecular dynamics simulations predict favorable binding to the α7-nAChR orthosteric site, with ΔG values of −9.2 kcal/mol (MM-PBSA). These properties position it as a candidate for cognitive disorder therapeutics, though in vivo validation remains pending.
Properties
Molecular Formula |
C9H12N2O4S |
|---|---|
Molecular Weight |
244.27 g/mol |
IUPAC Name |
ethyl 2-amino-5-methylsulfonylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H12N2O4S/c1-3-15-9(12)7-4-6(16(2,13)14)5-11-8(7)10/h4-5H,3H2,1-2H3,(H2,10,11) |
InChI Key |
WAEHSHMQYUPPKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)S(=O)(=O)C)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with Acetylenic Ketones
A foundational approach involves the cyclocondensation of hydrazine derivatives with acetylenic ketones to construct the pyridine core. For example:
- Reagents : Ethyl diazoacetate (EDA) and acetylenic ketones (e.g., diacetylene ketones) are reacted under 1,3-dipolar cycloaddition conditions to form pyrazole intermediates, which are subsequently functionalized.
- Regioselectivity : The reaction often yields a mixture of regioisomers. For instance, phenylhydrazine reacts with diacetylene ketones in a 3:2 ratio, while hydrazine hydrate produces a single isomer due to hydrogen bonding with the ethyl ester group.
Example Reaction Pathway :
$$
\text{Diacetylene ketone} + \text{Hydrazine derivative} \xrightarrow{\text{Ethanol, 50°C}} \text{Pyridine intermediate} \xrightarrow{\text{Sulfonation}} \text{Ethyl 2-amino-5-methanesulfonylpyridine-3-carboxylate}
$$
Key Data :
- Yield: ~50–94% for analogous pyrazole syntheses.
- Purification: Column chromatography (hexane/ethyl acetate, 7:3).
The introduction of the methanesulfonyl group (-SO₂CH₃) is critical. A patent-derived method (CN103304453A) outlines:
- Step 1 : Sulfonation of a precursor (e.g., 2-methoxy-4-acetaminomethyl benzoate) with chlorosulfonic acid (ClSO₃H) at 5–8 equivalents for 6–9 hours, followed by hydrolysis to yield a sulfonyl chloride intermediate.
- Step 2 : Alkylation with sodium sulfite (Na₂SO₃) and diethyl sulfate ((C₂H₅)₂SO₄) under reflux to install the ethylsulfonyl group. Acidification with HCl yields the final product.
| Parameter | Value |
|---|---|
| Molar ratio (precursor:ClSO₃H) | 1:5–8 |
| Reaction time | 6–9 hours |
| Temperature | Reflux (≈100–120°C) |
| Yield | 75% (over two steps) |
| Purity | ≥99.5% (HPLC) |
Crystallization and Structural Confirmation
Post-synthesis, crystallization is critical for purity. Ethyl 2-amino-5-methanesulfonylpyridine-3-carboxylate analogs (e.g., ethyl 2-amino-4-methylthiophene-3-carboxylate) crystallize in triclinic systems with intramolecular N–H⋯O and intermolecular N–H⋯S hydrogen bonds, ensuring stability.
- Space group : $$ P\overline{1} $$ (triclinic)
- Unit cell dimensions : $$ a = 7.664 \, \text{Å}, \, b = 9.876 \, \text{Å}, \, c = 13.018 \, \text{Å} $$
- Hydrogen bonding : Key interactions include N1–H1AA⋯S1B (3.07 Å) and N1A–H1AB⋯O1B (2.05 Å).
Alternative Routes via Benzotriazole Intermediates
Katritzky et al. reported a regioselective method using α-benzotriazolylenones and methyl/arylhydrazines to form pyrazolines, which are dehydrogenated to pyrazoles. This approach could be adapted for pyridine systems by modifying the starting materials.
- Enhanced regiocontrol via benzotriazole’s electron-withdrawing effects.
- Functionalization at the 4-position of the pyridine ring is feasible.
Industrial-Scale Considerations
The patent route (CN103304453A) emphasizes scalability:
- Key improvements : Shorter synthetic route (two steps vs. five steps in prior art) and reduced byproducts.
- Cost efficiency : Use of diethyl sulfate as an alkylating agent avoids expensive catalysts.
Summary of Methodologies
Critical Analysis
- Efficiency : The sulfonation-alkylation method offers the highest yield (75%) and purity (99.5%), making it industrially viable.
- Regioselectivity : Cyclocondensation routes require careful optimization to minimize isomer formation.
- Structural fidelity : Crystallographic data confirm the planar geometry and hydrogen-bonding network, critical for biological activity.
Chemical Reactions Analysis
Types of Reactions
Ethyl2-amino-5-methanesulfonylpyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl2-amino-5-methanesulfonylpyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl2-amino-5-methanesulfonylpyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Electronic Effects: The methanesulfonyl group in the target compound is a stronger EWG than the cyano group in analogs , which may reduce nucleophilic aromatic substitution reactivity but enhance stability in acidic/basic conditions. The sulfanyl (SH) group in and thioxo (S=O) in introduce redox-active sites, unlike the fully oxidized methanesulfonyl group.
The phenacylsulfanyl substituent in introduces significant hydrophobicity (MW = 341.38 g/mol), contrasting with the target compound’s polar methanesulfonyl group.
Functional Group Diversity :
- The trifluoromethyl and chlorophenyl groups in enhance electronegativity and steric bulk, making it suited for agrochemical applications (e.g., pesticide design) , whereas the target compound’s simpler structure may favor pharmaceutical optimization.
Biological Activity
Ethyl 2-amino-5-methanesulfonylpyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Ethyl 2-amino-5-methanesulfonylpyridine-3-carboxylate is characterized by the following structural features:
- Amino Group : Contributes to the compound's interaction with various biological targets.
- Methanesulfonyl Group : Enhances solubility and biological activity.
- Carboxylate Group : Plays a role in coordination with metal ions and interaction with enzymes.
The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties.
The mechanism of action for Ethyl 2-amino-5-methanesulfonylpyridine-3-carboxylate involves several pathways:
- Enzyme Interaction : The amino and methanesulfonyl groups facilitate hydrogen bonding and electrostatic interactions with enzymes, modulating their activity.
- Signal Transduction : The compound influences signaling pathways related to cell proliferation and apoptosis, particularly through the modulation of MAP kinases such as ERK and JNK .
- Inflammatory Response : It exhibits anti-inflammatory properties by inhibiting TNF-α production in activated immune cells .
Antitumor Activity
Research indicates that Ethyl 2-amino-5-methanesulfonylpyridine-3-carboxylate possesses significant antitumor properties. In vitro studies have shown that it inhibits the growth of various tumor cell lines, including A-549 lung cancer cells. The compound’s mechanism involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Anti-inflammatory Effects
The compound has been shown to suppress inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-α. This action suggests its potential utility in treating autoimmune disorders and chronic inflammatory conditions .
Antimicrobial Activity
Ethyl 2-amino-5-methanesulfonylpyridine-3-carboxylate has also been explored for its antimicrobial properties. Preliminary studies indicate that it may exhibit activity against certain bacterial strains, although further research is needed to elucidate its efficacy and mechanism in this area .
Study on Tumor Cell Lines
In a study examining the effects on Jurkat T cells and WEHI-231 B cells, Ethyl 2-amino-5-methanesulfonylpyridine-3-carboxylate demonstrated a strong inhibitory effect on cell proliferation. Specifically, it caused significant alterations in MAP kinase expression profiles, leading to enhanced apoptosis in B cells while having a moderate effect on T cells .
In Vivo Efficacy
Another investigation assessed the compound's efficacy in vivo using mouse models. The results indicated a marked reduction in tumor growth when treated with Ethyl 2-amino-5-methanesulfonylpyridine-3-carboxylate compared to controls. The study highlighted its potential as an adjunct therapy in cancer treatment protocols .
Research Findings Summary Table
| Biological Activity | Findings |
|---|---|
| Antitumor | Inhibits growth of A-549 cells; induces apoptosis via caspase activation |
| Anti-inflammatory | Suppresses TNF-α production; potential for treating autoimmune disorders |
| Antimicrobial | Preliminary activity against specific bacterial strains |
Q & A
Q. What are the optimal reaction conditions for synthesizing Ethyl 2-amino-5-methanesulfonylpyridine-3-carboxylate?
Multi-step synthesis requires precise control of temperature, solvent choice, and reaction time. A typical route involves coupling sulfonyl groups to the pyridine core using catalysts like trisodium citrate dihydrate in aqueous ethanol, followed by esterification. Reaction optimization includes monitoring intermediates via TLC and adjusting pH to minimize side products .
Q. Which techniques are most effective for structural characterization of this compound?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard for resolving molecular geometry. Complementary methods include NMR (for functional group analysis), IR spectroscopy (to confirm sulfonyl and ester moieties), and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. What safety protocols should be followed during handling?
Use PPE (gloves, goggles), ensure ventilation, and avoid dust formation. Store in airtight containers away from moisture. In case of exposure, rinse skin/eyes with water and seek medical advice if irritation persists. Refer to COSHH regulations for hazard mitigation .
Advanced Research Questions
Q. How can discrepancies in crystallographic data be resolved during structure refinement?
Contradictions in electron density maps or bond lengths may arise from twinning or poor data resolution. Use SHELXD for phase correction and Olex2 for model rebuilding. Cross-validate with DFT calculations (e.g., Gaussian) to reconcile geometric parameters .
Q. What computational strategies predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model binding affinities to enzymes like kinases. Validate predictions with in vitro assays (e.g., fluorescence polarization for binding constants) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Conduct accelerated stability studies using HPLC to monitor degradation products. Store at 4°C in anhydrous DMSO for long-term stability. Degradation pathways (e.g., ester hydrolysis) are pH-dependent, with optimal stability observed at neutral pH .
Q. What strategies optimize yield in multi-step syntheses?
Employ flow chemistry for scalability and reproducibility. Use Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity, catalyst loading). Purify intermediates via column chromatography with gradient elution to reduce impurities .
Q. How do substituent modifications (e.g., replacing methanesulfonyl with trifluoromethyl) affect bioactivity?
Synthesize analogs via nucleophilic substitution and compare IC50 values in enzyme inhibition assays. QSAR models correlate electronic effects (Hammett constants) with activity shifts. Fluorine substitution often enhances metabolic stability .
Q. What analytical methods detect and quantify synthetic byproducts?
GC-MS or LC-MS with selected ion monitoring (SIM) identifies low-abundance byproducts (e.g., desulfonated derivatives). Quantify using external calibration curves and confirm structures via 2D NMR (HSQC, HMBC) .
Methodological Tables
Table 1: Key Techniques for Structural Analysis
Table 2: Hazard Mitigation Strategies
| Hazard | Mitigation Measure | Regulatory Reference |
|---|---|---|
| Skin irritation | Nitrile gloves, lab coat | COSHH 2002 |
| Dust inhalation | Fume hood, HEPA filter | OSHA 29 CFR 1910.145 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
